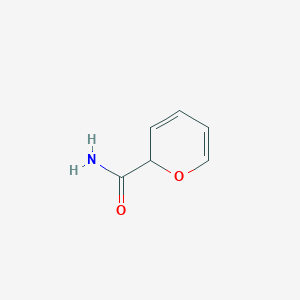
Pyramid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyramidane is an intriguing compound in organic chemistry, known for its unique square-pyramidal structure. It is the smallest member of the fenestrane family, specifically [3.3.3.3]fenestrane or tetracyclo-[2.1.0.01,3.02,5]pentane . The compound’s structure features an invertedly tetrahedral apical carbon, which significantly deviates from the standard tetrahedral geometry, resulting in unusual bonding interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyramidane has been a challenging task for chemists due to its nonclassical structure. The preparation typically involves the formation of a four-membered ring base made of carbon, silicon, or germanium atoms, capped by an apex of germanium, tin, or lead . The reaction conditions often require precise control of temperature and pressure to ensure the stability of the compound.
Industrial Production Methods
Industrial production of pyramidane is not yet widespread due to the complexity of its synthesis. advancements in synthetic chemistry and computational studies have paved the way for potential large-scale production in the future .
Analyse Chemischer Reaktionen
Types of Reactions
Pyramidane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of pyramidane.
Substitution: Substitution reactions often involve the replacement of one of the atoms in the four-membered ring or the apex with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of pyramidane, such as halogenated pyramidanes, oxides, and reduced forms .
Wissenschaftliche Forschungsanwendungen
Pyramidane has several scientific research applications, including:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of pyramidane involves its interaction with molecular targets through its unique bonding interactions. The invertedly tetrahedral apical carbon plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include various electron transfer processes and coordination with metal ions .
Vergleich Mit ähnlichen Verbindungen
Pyramidane is compared with other members of the fenestrane family, such as [3.3.3.3]fenestrane and tetracyclo-[2.1.0.01,3.02,5]pentane . These compounds share similar structural features but differ in their bonding interactions and stability. Pyramidane’s unique square-pyramidal structure sets it apart from these similar compounds, making it a subject of significant interest in synthetic chemistry .
Conclusion
Pyramidane is a fascinating compound with a unique structure and diverse applications in scientific research
Eigenschaften
CAS-Nummer |
358350-41-1 |
|---|---|
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
2H-pyran-2-carboxamide |
InChI |
InChI=1S/C6H7NO2/c7-6(8)5-3-1-2-4-9-5/h1-5H,(H2,7,8) |
InChI-Schlüssel |
MMTVHLPXGYWNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(OC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


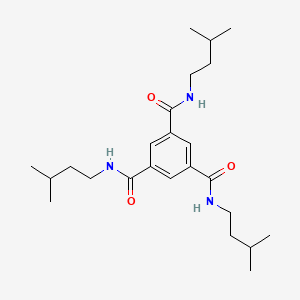
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
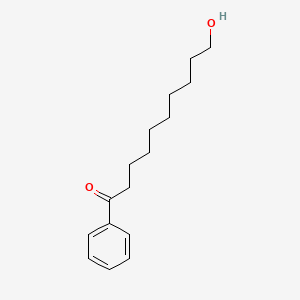
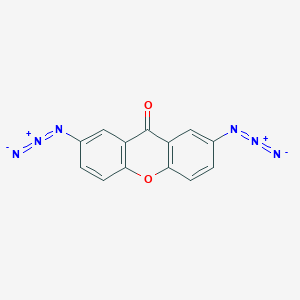
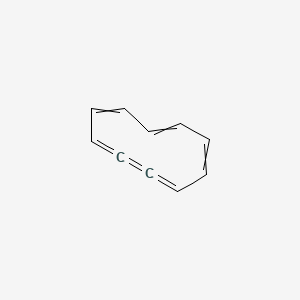
![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)
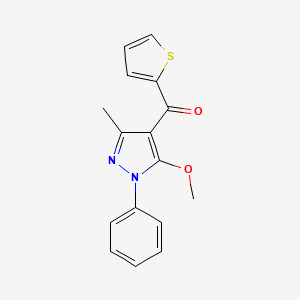

![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
